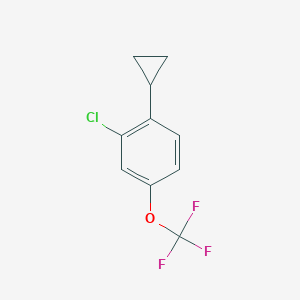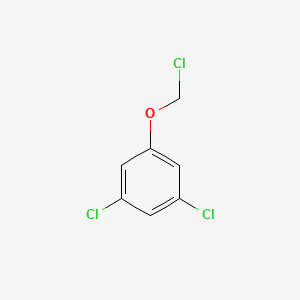
1,3-Dichloro-5-(chloromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-(chloromethoxy)benzene: is an organic compound with the molecular formula C7H5Cl3O . It is a derivative of benzene, where three hydrogen atoms are replaced by two chlorine atoms and one chloromethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-(chloromethoxy)benzene can be synthesized through the chlorination of 1,3-dichlorobenzene followed by the introduction of a chloromethoxy group. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-5-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction of the chloromethoxy group can lead to the formation of 1,3-dichloro-5-methoxybenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce chlorinated benzoic acids.
- Reduction reactions result in methoxy-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dichloro-5-(chloromethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It helps in understanding the metabolism and toxicity of such compounds.
Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of certain pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-(chloromethoxy)benzene involves its interaction with specific molecular targets in biological systems. The chloromethoxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules such as proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichlorobenzene: A simpler derivative with only two chlorine atoms.
1,3-Dichloro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of a chloromethoxy group.
1,3-Dichloro-5-methoxybenzene: Contains a methoxy group instead of a chloromethoxy group.
Uniqueness: 1,3-Dichloro-5-(chloromethoxy)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H5Cl3O |
|---|---|
Molekulargewicht |
211.5 g/mol |
IUPAC-Name |
1,3-dichloro-5-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Cl3O/c8-4-11-7-2-5(9)1-6(10)3-7/h1-3H,4H2 |
InChI-Schlüssel |
FUDQYTVVXGHYJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


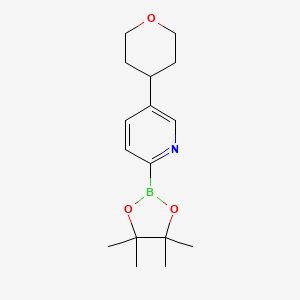
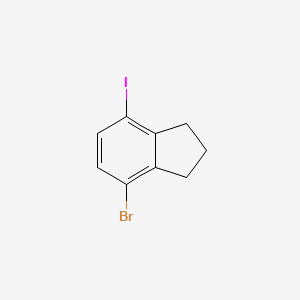
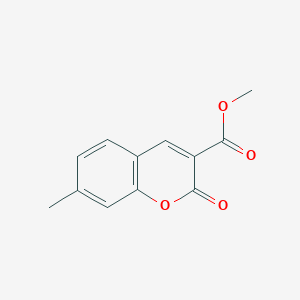
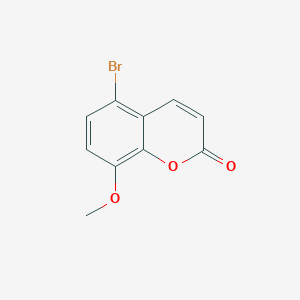
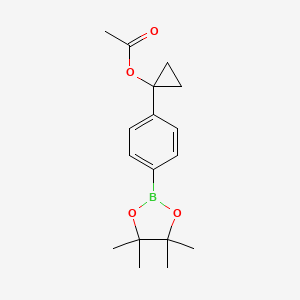

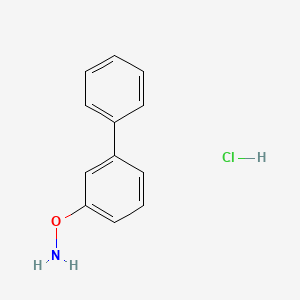
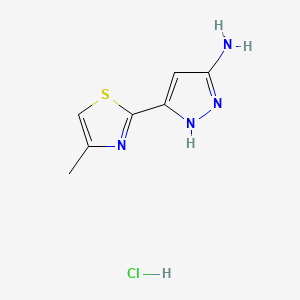
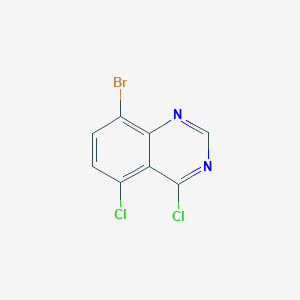
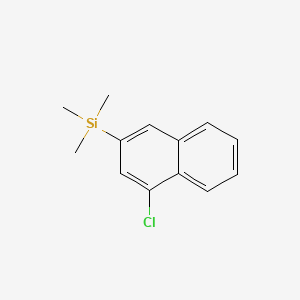
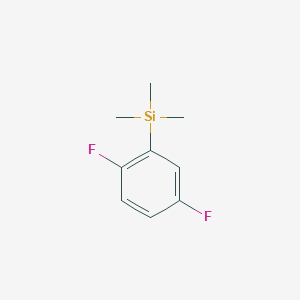
![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
